2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also has an ethoxyphenyl group and a carbonyl chloride group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, an ethoxyphenyl group, and a carbonyl chloride group . The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The carbonyl chloride group is typically very reactive and can undergo various reactions such as nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Fluorescence Derivatization in High-Performance Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a similar compound, has been utilized as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This application is significant for its ability to react with various alcohols, producing corresponding fluorescent esters that are separable on reversed-phase columns (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Alkynes
In another study, diethyl (dichloromethyl)phosphonate was used in the synthesis of alkynes like (4‐Methoxyphenyl)Ethyne, illustrating the utility of related quinoline compounds in organic synthesis processes (Marinetti & Savignac, 2003).
Nonlinear Optical Properties
A study on 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds, which are structurally related to the queried compound, revealed their potential in nonlinear optical applications. These compounds exhibited promising characteristics for optical limiting applications, showcasing the potential of quinoline derivatives in optical technologies (Ruanwas et al., 2010).
pH-Metric and Theoretical Studies
A related compound, 2-[α-(o-methoxyphenyl)methylidenehydrazino]-4,6-dimethylquinoline, underwent pH-metric and theoretical studies to determine its complexation. This type of research is crucial for understanding the chemical behavior of quinoline derivatives in various environments (Samy et al., 2018).
Fluorescence Derivatization for Amines
Another study focused on 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, which was found effective as a fluorescence derivatization reagent for primary amines. This highlights its potential in analytical chemistry, especially in liquid chromatography for amine detection (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This interaction with its targets could result in changes at the molecular level, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These affected pathways and their downstream effects contribute to the compound’s overall biological activity.
Result of Action
Similar compounds have been shown to induce various biological responses, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-4-24-18-8-6-5-7-14(18)17-11-16(20(21)23)15-10-12(2)9-13(3)19(15)22-17/h5-11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOILYKPTGIGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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